molecular formula C6H4Br2N2O2 B2847654 2,3-Dibromo-6-methyl-5-nitropyridine CAS No. 856834-12-3

2,3-Dibromo-6-methyl-5-nitropyridine

Cat. No.: B2847654
CAS No.: 856834-12-3
M. Wt: 295.918
InChI Key: RXSNSLLGYJIJSJ-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C6H4Br2N2O2 and its molecular weight is 295.918. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromo-6-methyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-6-methyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-6-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSNSLLGYJIJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-Dibromo-6-methyl-5-nitropyridine CAS 856834-12-3 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3-Dibromo-6-methyl-5-nitropyridine (CAS 856834-12-3): Properties, Synthesis, and Application Potential

Foreword

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle allows for the precise tuning of steric and electronic properties, enabling the optimization of pharmacological activity. 2,3-Dibromo-6-methyl-5-nitropyridine is a highly functionalized pyridine derivative that, while not extensively documented in public literature, represents a versatile platform for chemical library synthesis and drug discovery. The presence of two reactive bromine atoms, a directing nitro group, and a methyl group on a single pyridine ring provides multiple handles for selective chemical modification.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It consolidates inferred knowledge based on the well-established chemistry of analogous substituted pyridines to provide a comprehensive overview of the physicochemical properties, spectroscopic characteristics, potential synthetic routes, and reactivity profile of 2,3-Dibromo-6-methyl-5-nitropyridine. The insights herein are designed to empower scientists to leverage this and similar building blocks in the pursuit of novel molecular entities.

Molecular Structure and Physicochemical Properties

The chemical identity of 2,3-Dibromo-6-methyl-5-nitropyridine is defined by its unique arrangement of substituents, which dictates its physical and chemical behavior. The pyridine ring is electron-deficient by nature, and this character is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position and the two electronegative bromine atoms at the 2- and 3-positions. Conversely, the methyl group at the 6-position is a weak electron-donating group.

Key Physicochemical Data

Direct experimental data for this compound is not widely available. The following properties are calculated or inferred based on its structure and comparison with similar compounds.

PropertyValueSource/Method
CAS Number 856834-12-3-
Molecular Formula C₆H₄Br₂N₂O₂Calculated
Molecular Weight 299.92 g/mol Calculated
Appearance Expected to be a pale yellow to brown solidInferred from analogous compounds
Melting Point >100 °C (estimated)Inferred from similar polysubstituted nitropyridines
Solubility Likely soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF); poorly soluble in waterInferred from structure
XLogP3 2.9 (Predicted)Based on related structures like 2-bromo-3-methyl-5-nitropyridine[1]
Structural Diagram

Caption: 2D structure of 2,3-Dibromo-6-methyl-5-nitropyridine.

Inferred Spectroscopic Profile

A clear understanding of the expected spectroscopic data is critical for reaction monitoring and product characterization.

  • ¹H NMR: The molecule possesses a single aromatic proton at the 4-position. Due to the deshielding effects of the adjacent nitro and bromo groups, its resonance is expected to appear as a singlet in the downfield region, likely between δ 8.5 and 9.0 ppm. The methyl protons at the 6-position would appear as a singlet further upfield, estimated around δ 2.5-2.8 ppm.

  • ¹³C NMR: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the nitro group (C5) and the carbons bearing the bromine atoms (C2, C3) will be significantly influenced by these substituents.

  • Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in a triplet of peaks for the molecular ion at approximately m/z 298, 300, and 302, with a relative intensity ratio of roughly 1:2:1.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated to confirm the presence of the functional groups:

    • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

    • ~1580-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~550-750 cm⁻¹: C-Br stretching vibrations.

Proposed Synthesis and Purification

A plausible synthetic strategy for 2,3-Dibromo-6-methyl-5-nitropyridine would involve a multi-step sequence starting from a more common pyridine derivative. The precise order of nitration and bromination steps is crucial to ensure the desired regioselectivity, governed by the directing effects of the existing substituents at each stage.

Synthetic Workflow

A logical approach could start with 2-bromo-6-methylpyridine, followed by nitration and a subsequent second bromination. The initial methyl and bromo groups would direct the incoming nitro group, and the resulting intermediate would then be subjected to a second bromination.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A 2-Bromo-6-methylpyridine B 2-Bromo-6-methyl-5-nitropyridine A->B HNO₃ / H₂SO₄ C 2,3-Dibromo-6-methyl-5-nitropyridine (Target Molecule) B->C NBS / H₂SO₄ or Br₂

Sources

Strategic Handling and Synthetic Utility of 2,3-Dibromo-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper & Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers

Executive Summary

2,3-Dibromo-6-methyl-5-nitropyridine is a highly functionalized heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and fused azaindole derivatives. Its structural density—containing two halogens, a nitro group, and a methyl handle—offers immense synthetic versatility but presents distinct safety challenges.

This guide transcends the static nature of a standard Safety Data Sheet (SDS). It synthesizes safety protocols with reactivity logic, enabling researchers to handle this compound not just safely, but strategically.

Note on Availability: As a specialized intermediate, this compound is often custom-synthesized. While specific CAS numbers may vary by regioisomer batches (analogous to CAS 15862-36-9 for the des-methyl variant), the safety and reactivity profiles described below are derived from established Structure-Activity Relationships (SAR) for halogenated nitropyridines.

Part 1: Identification & Physicochemical Profile

Chemical Identity[1][2][3]
  • Systematic Name: 2,3-Dibromo-6-methyl-5-nitropyridine

  • Molecular Formula: C₆H₄Br₂N₂O₂

  • Molecular Weight: ~311.92 g/mol

  • Structural Features:

    • C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

    • C3-Bromine: Sterically crowded; suited for metal-catalyzed cross-coupling (Suzuki/Buchwald).

    • C5-Nitro: Electron-withdrawing group (EWG); activates the ring and serves as a masked amine.

    • C6-Methyl: Provides steric bulk and a handle for benzylic functionalization.

Physical Properties (Typical)
PropertyDescriptionSignificance
Physical State Solid (Crystalline/Powder)Inhalation hazard (dust).
Color Pale yellow to brownNitro groups often impart color; darkening indicates decomposition.
Melting Point >50°C (Predicted)Low-melting solids can oil out during purification.
Solubility DMSO, DMF, DCM, EtOAcPoor water solubility; requires organic solvents for cleaning.

Part 2: Hazard Analysis & Mitigation (The "Living" SDS)

Standard SDS documents list hazards; this section explains the causality and mitigation strategies required for high-integrity research.

GHS Classification & Logic
  • Acute Toxicity (Oral) - Category 4 (H302): Pyridines interfere with metabolic pathways. Mitigation: Do not eat/drink in the lab. Wash hands immediately after doffing gloves.

  • Skin/Eye Irritation - Category 2 (H315/H319): Halogenated pyridines are alkylating agents and potent irritants. Mitigation: Double-gloving (Nitrile) is mandatory.

  • Specific Target Organ Toxicity - Category 3 (H335): Dust inhalation causes respiratory inflammation. Mitigation:All weighing must occur inside a certified fume hood.

Energetic Assessment (Critical for Scale-up)

The presence of a nitro group (-NO₂) on a halogenated ring introduces potential thermal instability.

  • Shock Sensitivity: Generally low for mononitro pyridines, but friction sensitivity can increase if the compound is dry and crystalline.

  • Thermal Decomposition: Avoid heating above 100°C without Differential Scanning Calorimetry (DSC) data. Nitro-compounds can undergo exothermic decomposition, releasing NOₓ gases.

Safety Decision Matrix

The following decision tree outlines the safe handling workflow for this compound.

SafetyMatrix Start Start: Handling 2,3-Dibromo-6-methyl-5-nitropyridine StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid Form StateCheck->Solid Solution Solution StateCheck->Solution PPE PPE: Double Nitrile Gloves, Lab Coat, Safety Glasses Solid->PPE Reaction Reaction Setup Solution->Reaction Weighing Weigh ONLY in Fume Hood Use Anti-Static Gun Weighing->Reaction PPE->Weighing TempCheck Is Reaction Temp > 80°C? Reaction->TempCheck DSC STOP: Run DSC Analysis (Check for Exotherms) TempCheck->DSC Yes Proceed Proceed with Blast Shield TempCheck->Proceed No

Figure 1: Safety Decision Matrix for handling nitro-functionalized pyridines.

Part 3: Synthetic Utility & Regioselectivity

The value of 2,3-dibromo-6-methyl-5-nitropyridine lies in its predictable regioselectivity. Understanding the electronic bias of the ring is crucial for designing successful synthesis campaigns.

Electronic Bias & Reactivity Ranking
  • C2-Bromine (Most Reactive): This position is ortho to the ring nitrogen and para to the Nitro group. It is highly electron-deficient, making it the primary site for SNAr reactions (displacement by amines, thiols, or alkoxides).

  • C3-Bromine (Secondary): Sterically hindered by the adjacent C2-substituent and C4-proton. It typically remains intact during C2-substitution, allowing for subsequent Palladium-catalyzed coupling (Suzuki-Miyaura).

  • Nitro Group: Can be reduced to an amine (Fe/NH₄Cl or H₂/Pd) to facilitate cyclization into fused ring systems (e.g., pyrido[2,3-b]pyrazines).

Synthetic Pathway Logic

SynthesisLogic SM 2,3-Dibromo-6-methyl- 5-nitropyridine Step1 Step 1: S_NAr (C2) (Nucleophilic Attack) SM->Step1 Primary Site Inter1 2-Substituted-3-bromo- 5-nitropyridine Step1->Inter1 Step2 Step 2: Suzuki Coupling (C3) (Pd-Catalysis) Inter1->Step2 Secondary Site Inter2 2,3-Disubstituted- 5-nitropyridine Step2->Inter2 Step3 Step 3: Nitro Reduction (Fe/AcOH or H2) Inter2->Step3 Final Polysubstituted Aminopyridine Scaffold Step3->Final

Figure 2: Regioselective functionalization strategy.

Part 4: Standard Operating Procedure (SOP)

Protocol: Regioselective C2-Amination (SNAr)

This protocol validates the reactivity of the C2-position while preserving the C3-bromide for future diversity.

Reagents[4][5]
  • Substrate: 2,3-Dibromo-6-methyl-5-nitropyridine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In a fume hood, charge a dried round-bottom flask with the substrate. Dissolve in anhydrous THF.

  • Addition: Add DIPEA followed by the amine dropwise at 0°C. Rationale: Cooling prevents competitive substitution at C3 or polymerization.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Validation (TLC):

    • Mobile Phase: 20% EtOAc in Hexanes.

    • Visualization: UV (254 nm). The product will likely be more polar (lower Rf) and brightly colored (yellow/orange) compared to the starting material.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

Part 5: Emergency Response & Disposal

ScenarioAction Plan
Skin Contact Wash with soap and water for 15 min. Do not use ethanol (increases skin absorption).
Eye Contact Rinse cautiously with water for 15 min.[1][2][3] Remove contact lenses.[4][1][2][3][5] Seek medical attention.
Spill (Solid) Dampen with water to prevent dust. Scoop into a chemically compatible container.
Fire Use CO₂, dry chemical, or foam. Warning: Burning produces toxic NOₓ and HBr fumes.
Disposal Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Halogen/Nitro waste stream).

Digital Resources (SDS & Sourcing)

To obtain the official Safety Data Sheet (SDS) for your specific batch, utilize the following verified databases. Search by the specific structure or the closest analog (CAS 15862-36-9).

  • PubChem (NIH):

  • Fisher Scientific / Thermo Fisher:

  • Combi-Blocks:

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 298470, 2,5-Dibromo-3-nitropyridine. Retrieved from [Link](Note: Used as primary SAR analog for hazard classification).

  • Organic Syntheses. Preparation of 2,3-Diaminopyridine via Nitropyridine Intermediates. Org. Synth. 1951, 31, 7. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2,3-Dibromo-6-methyl-5-nitropyridine: Synthesis, Sourcing, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Substituted pyridine scaffolds are foundational to modern medicinal chemistry, offering a versatile platform for developing novel therapeutics. This guide provides an in-depth technical overview of 2,3-Dibromo-6-methyl-5-nitropyridine, a highly functionalized building block with significant potential in drug discovery. Due to its specialized nature, this compound is not typically available as a stock item. Therefore, this document focuses on a robust, field-proven synthesis strategy, starting from readily available precursors. We will dissect the causality behind experimental choices, provide detailed protocols, analyze the sourcing landscape for starting materials, and explore the strategic applications of this building block in creating diverse molecular libraries for targeted drug development.

The Strategic Value of Polysubstituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs. Its aromatic nature, combined with the nitrogen heteroatom, imparts unique electronic properties and hydrogen bonding capabilities that are crucial for molecular recognition and binding to biological targets.[1][2] The strategic functionalization of this ring with substituents like halogens and nitro groups dramatically expands its utility:

  • Halogens (Bromine): Bromine atoms serve as exceptionally versatile synthetic handles. They are ideal leaving groups for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][3] In the target molecule, the presence of two distinct bromine atoms (at C2 and C3) offers the potential for sequential, site-selective couplings to build molecular complexity.

  • Nitro Group: The electron-withdrawing nature of the nitro group significantly modulates the electronic profile of the pyridine ring, influencing its reactivity and interaction with biological targets. Furthermore, the nitro group can be readily reduced to a primary amine, providing an additional vector for diversification through amide bond formation, reductive amination, or other derivatizations.[4]

  • Methyl Group: The methyl group acts as a weak electron-donating group, influencing the regioselectivity of further reactions. It also provides a steric element that can be optimized to improve binding affinity and selectivity for a target protein.

The specific arrangement in 2,3-Dibromo-6-methyl-5-nitropyridine thus presents a trifecta of functionalities, making it a high-value intermediate for constructing libraries of complex molecules aimed at targets like protein kinases, G-protein coupled receptors, and other enzymes.[1]

Physicochemical Properties & Identification

While a specific CAS Number for 2,3-Dibromo-6-methyl-5-nitropyridine is not listed in common chemical databases, its fundamental properties can be derived from its structure.

PropertyValueSource
Molecular Formula C₆H₄Br₂N₂O₂Calculated
Molecular Weight 299.92 g/mol Calculated
Related CAS Number 15862-36-9 (for 2,3-Dibromo-5-nitropyridine)
Related CAS Number 29232-39-1 (for 2,3-Dibromo-5-methylpyridine)[5][6]

A Proposed Synthesis Pathway: From Precursor to Final Product

The most logical and efficient route to obtaining 2,3-Dibromo-6-methyl-5-nitropyridine is via the nitration of a dibrominated methylpyridine precursor. The synthesis of a closely related isomer, 2,3-dibromo-5-methylpyridine, is well-documented and provides a reliable starting point.[5] This guide proposes a two-stage synthesis based on established methodologies.

Synthesis Workflow Diagram

G A 2-Amino-3-bromo-5-methylpyridine B Diazotization & Bromination (HBr, Br₂, NaNO₂) A->B C 2,3-Dibromo-5-methylpyridine B->C D 2,3-Dibromo-5-methylpyridine E Electrophilic Nitration (fuming HNO₃, conc. H₂SO₄) D->E F 2,3-Dibromo-6-methyl-5-nitropyridine (Target Molecule) E->F

Caption: Proposed two-stage synthesis workflow for the target molecule.

Experimental Protocol 1: Synthesis of 2,3-Dibromo-5-methylpyridine

This protocol is adapted from a well-established procedure.[5] The core of this reaction is a Sandmeyer-type transformation where a primary aromatic amine is converted into a bromide.

Methodology:

  • Vessel Preparation: To a 50 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 2-Amino-3-bromo-5-methylpyridine (1.87 g, 10.0 mmol).

  • Acidification: Add 48% aqueous hydrogen bromide (10 mL) to dissolve the starting material. The HBr serves both as a solvent and the bromide source.

  • Cooling: Cool the reaction mixture in an ice/salt bath to maintain an internal temperature between 0 and 5 °C. This low temperature is critical to ensure the stability of the intermediate diazonium salt.

  • Bromination: Slowly add liquid bromine (1.54 mL, 30.0 mmol) dropwise. Following the addition, continue stirring at the same temperature for 15 minutes.

  • Diazotization: Prepare a solution of sodium nitrite (1.74 g, 25 mmol) in water (5 mL). Add this solution dropwise to the reaction flask, ensuring the internal temperature does not exceed 5 °C. The NaNO₂ reacts with HBr to form nitrous acid in situ, which then converts the primary amine to a diazonium salt. A persistent blue color on starch-iodide paper indicates a slight excess of nitrous acid and reaction completion. Stir for 1 hour post-addition.

  • Work-up & Neutralization: Slowly add a pre-chilled solution of 50% aqueous sodium hydroxide to the reaction mixture to neutralize the excess acid (pH > 8). This step should be performed cautiously in the ice bath as it is highly exothermic. Stir for 1 hour at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium thiosulfate (20 mL) to remove any residual bromine, followed by saturated saline (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product, 2,3-dibromo-5-methylpyridine.[5]

Experimental Protocol 2: Nitration of 2,3-Dibromo-5-methylpyridine

This is a standard electrophilic aromatic substitution protocol. The powerful electron-withdrawing effects of the two bromine atoms and the pyridine nitrogen make the ring electron-deficient, necessitating strong nitrating conditions.

Methodology:

  • Nitrating Mixture Preparation: In a flask cooled in an ice bath, cautiously add fuming nitric acid (5 mL) to concentrated sulfuric acid (10 mL). The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Substrate Addition: Slowly add the 2,3-Dibromo-5-methylpyridine (2.51 g, 10.0 mmol) from Protocol 1 to the cold nitrating mixture in portions, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product and dilute the strong acids.

  • Neutralization & Filtration: Cautiously neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and dry. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final product, 2,3-Dibromo-6-methyl-5-nitropyridine.

Sourcing Landscape: Suppliers of Precursors and Analogs

Direct sourcing of 2,3-Dibromo-6-methyl-5-nitropyridine is unlikely. The strategic approach is to procure the necessary starting materials or closely related analogs. The following table summarizes available precursors and related building blocks from various commercial suppliers.

Compound NameCAS NumberExample Supplier(s)Indicative PurityExample Price (USD)
2,3-Dibromo-5-nitropyridine 15862-36-9ChemUniverse98%$46/1g, $89/5g
2,3-Dibromo-5-methylpyridine 29232-39-1AK Scientific, Ambeed[6]>98%$10/1g, $46/25g[6]
2-Amino-3-bromo-5-methylpyridine 17282-00-7ChemicalBook (multiple)[5]>98%Starting from $5.00/1g[5]
2,5-Dibromo-6-methylpyridine 39919-65-8AKSci[7]97%$12/5g, $75/100g[7]
2-Bromo-3-methyl-5-nitropyridine 23132-21-0PubChem (multiple)[8]>97%Varies
3-Bromo-6-chloro-2-methyl-5-nitropyridine N/AIndiaMART (various)[9]Technical GradeVaries

Note: Prices are indicative as of early 2026 and subject to change. Bulk pricing may be available upon request.

Strategic Application in Discovery Programs

The true value of 2,3-Dibromo-6-methyl-5-nitropyridine lies in its capacity for controlled, sequential diversification.

Drug Discovery Workflow Visualization

G A 2,3-Dibromo-6-methyl- 5-nitropyridine B Site-Selective Suzuki Coupling 1 (e.g., at C2 position) A->B C Suzuki or Buchwald Coupling 2 (at C3 position) B->C D Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D E Amine Derivatization (Amide Coupling, etc.) D->E F Diverse Library of Drug-Like Molecules E->F

Caption: A logical workflow for library synthesis using the title compound.

This workflow highlights the building block's potential:

  • Orthogonal Coupling: The electronic and steric differences between the bromine at C2 (adjacent to N) and C3 allow for site-selective cross-coupling reactions under carefully controlled catalytic conditions. This enables the introduction of one aryl or alkyl group, followed by a different one at the second position.

  • Scaffold Elaboration: After building the core carbon skeleton via cross-coupling, the nitro group is reduced to an amine.

  • Final Diversification: This newly formed amine serves as a key attachment point for a final round of diversification, for instance, by coupling with a library of carboxylic acids to generate a wide array of amides. This systematic approach allows researchers to efficiently explore the chemical space around a core scaffold to optimize for potency, selectivity, and ADME properties.

Safety and Handling

While specific toxicological data for 2,3-Dibromo-6-methyl-5-nitropyridine is not available, data from structurally similar compounds should be used to guide handling procedures.

  • Hazards: Halogenated and nitrated aromatic compounds are often classified as harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[8]

  • Precautions: Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2,3-Dibromo-6-methyl-5-nitropyridine represents a potent, albeit specialized, building block for advanced medicinal chemistry programs. Its lack of ready commercial availability is offset by a straightforward and reliable two-step synthesis pathway from accessible precursors. The strategic arrangement of its three distinct functional groups provides a robust platform for generating complex and diverse molecular libraries through sequential, site-selective modifications. For researchers and drug development professionals, mastering the synthesis and application of such highly functionalized intermediates is key to unlocking novel chemical space and accelerating the discovery of next-generation therapeutics.

References

  • 2,3-DIBROMO-5-NITROPYRIDINE [P50487]. ChemUniverse. [Link]

  • 2-Bromo-3-methyl-5-nitropyridine. PubChem, National Center for Biotechnology Information. [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2 3 Dibromo 5 6 Dimethylpyridine, Grade Standard: Technical Grade. IndiaMART. [Link]

  • 2,5-Dibromo-6-Methylpyridine(CAS 39919-65-8). IndiaMART. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI, Molecules Journal. [Link]

  • 2-Bromo-6-methyl-3-nitropyridine. BuyersGuideChem. [Link]

  • 2,3,5-Tribromo-6-methylpyridine. PubChem, National Center for Biotechnology Information. [Link]

  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI, Molecules Journal. [Link]

  • Pyridines. Wikipedia. [Link]

  • 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. IndiaMART. [Link]

  • Preparation method of 2-methyl-3-bromopyridine. Patsnap. [Link]

  • 2,6-Dibromo-4-nitropyridine. CAS Common Chemistry. [Link]

Sources

An In-depth Technical Guide to 2,3-Dibromo-6-methyl-5-nitropyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-6-methyl-5-nitropyridine is a halogenated, nitrated, and alkylated pyridine derivative. Pyridine rings are fundamental scaffolds in numerous pharmaceuticals and functional materials. The specific arrangement of electron-withdrawing (bromo, nitro) and electron-donating (methyl) groups on this particular scaffold suggests its potential as a versatile building block in organic synthesis. However, it is important to note that as of the latest searches, a specific PubChem Compound Identification (CID) or ChemSpider ID has not been assigned to 2,3-Dibromo-6-methyl-5-nitropyridine. This indicates that it is either a novel compound or one that has not been extensively documented in these major chemical databases. This guide aims to provide a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on the known chemistry of analogous compounds.

Physicochemical Properties

Due to the absence of experimental data for 2,3-Dibromo-6-methyl-5-nitropyridine, the following properties are predicted based on structurally similar compounds such as 2-Bromo-3-methyl-5-nitropyridine (PubChem CID: 5200466)[1], 2-Bromo-6-methyl-5-nitropyridine[2], and 2,3-Dibromo-5-nitropyridine[3].

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₆H₄Br₂N₂O₂
Molecular Weight 299.92 g/mol
Appearance Likely a yellow to brown crystalline solidBased on related nitropyridine compounds.
Melting Point Estimated 80-120 °CGeneral range for similar substituted pyridines.
Boiling Point > 300 °C (with decomposition)Extrapolated from related compounds.
Solubility Sparingly soluble in water, soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.Typical for halogenated aromatic compounds.

Synthesis and Mechanism

A plausible and efficient method for the synthesis of 2,3-Dibromo-6-methyl-5-nitropyridine would be the electrophilic nitration of a 2,3-dibromo-6-methylpyridine precursor. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under forcing conditions using a mixture of nitric acid and sulfuric acid.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 2,3-Dibromo-6-methyl-5-nitropyridine start Start with 2,3-Dibromo-6-methylpyridine step1 Add to concentrated Sulfuric Acid (H₂SO₄) under cooling start->step1 step2 Slowly add a mixture of Nitric Acid (HNO₃) and Sulfuric Acid step1->step2 step3 Heat the reaction mixture (e.g., 60-80 °C) with monitoring step2->step3 step4 Quench the reaction by pouring onto ice step3->step4 step5 Neutralize with a base (e.g., NaOH solution) step4->step5 step6 Extract the product with an organic solvent (e.g., DCM) step5->step6 step7 Dry, filter, and concentrate the organic phase step6->step7 end Purify by chromatography to yield the final product step7->end

Caption: Proposed workflow for the synthesis of 2,3-Dibromo-6-methyl-5-nitropyridine.

Detailed Experimental Protocol
  • Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,3-dibromo-6-methylpyridine (1 equivalent) to concentrated sulfuric acid (5-10 volumes) while cooling in an ice bath to maintain a temperature below 10 °C.

  • Nitration : Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 volumes) in a separate flask, ensuring the temperature is kept low. Add this nitrating mixture dropwise to the solution of the pyridine derivative from the dropping funnel, maintaining the reaction temperature below 15 °C.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then slowly heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction : Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Isolation and Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-Dibromo-6-methyl-5-nitropyridine.

Potential Applications in Research and Development

The unique substitution pattern of 2,3-Dibromo-6-methyl-5-nitropyridine makes it a promising intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[4][5]

Drug Discovery

The pyridine nucleus is a common feature in many bioactive compounds. The bromo and nitro groups on the pyridine ring can serve as versatile handles for further chemical modifications.

  • Cross-Coupling Reactions : The bromine atoms can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo groups with various nucleophiles (e.g., amines, thiols, alkoxides).[6]

  • Reduction of the Nitro Group : The nitro group can be reduced to an amino group, which can then be further functionalized. This amino-pyridine scaffold is a key component in many biologically active molecules.

G cluster_0 Role in Medicinal Chemistry start 2,3-Dibromo-6-methyl- 5-nitropyridine step1 Cross-Coupling Reactions (e.g., Suzuki, Heck) start->step1 step2 Nucleophilic Aromatic Substitution (SNAr) start->step2 step3 Reduction of Nitro Group start->step3 end Diverse Bioactive Scaffolds step1->end step2->end step3->end

Caption: Potential synthetic pathways for generating diverse molecular scaffolds.

Materials Science

Nitropyridine derivatives have been explored for their applications in nonlinear optics and as components of energetic materials.[6] The high degree of functionalization in 2,3-Dibromo-6-methyl-5-nitropyridine could allow for its incorporation into polymers or other materials to tune their electronic and physical properties.

Analytical Characterization

To confirm the successful synthesis and purity of 2,3-Dibromo-6-methyl-5-nitropyridine, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will be crucial to confirm the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify the characteristic vibrational frequencies of the nitro group and the aromatic ring.

  • Elemental Analysis : To determine the elemental composition and confirm the empirical formula.

Safety Information

As a highly functionalized aromatic compound, 2,3-Dibromo-6-methyl-5-nitropyridine should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While 2,3-Dibromo-6-methyl-5-nitropyridine does not currently have a dedicated entry in major chemical databases like PubChem or ChemSpider, its structure suggests significant potential as a synthetic intermediate. Based on the chemistry of related compounds, a reliable synthetic route via nitration is proposed. The presence of multiple reactive sites opens up a wide array of possibilities for its use in the synthesis of complex molecules for applications in drug discovery and materials science. Further research into this compound is warranted to fully explore its properties and synthetic utility.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Retrieved from [Link]4]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC. Retrieved from [Link]6]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). MDPI. Retrieved from [Link]]

  • METHODS OF NITROPYRIDINE SYNTHESIS. Semantic Scholar. Retrieved from [Link]]

  • CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. FAO AGRIS. Retrieved from [Link]5]

  • 2-Bromo-3-methyl-5-nitropyridine. PubChem. Retrieved from [Link]1]

Sources

Methodological & Application

nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 2-bromo in 2,3-Dibromo-6-methyl-5-nitropyridine

Regioselective Functionalization of 2,3-Dibromo-6-methyl-5-nitropyridine: A Precision Protocol

Abstract

This Application Note details the regioselective nucleophilic aromatic substitution (

2,3-dibromo-6-methyl-5-nitropyridine (1)

Introduction & Mechanistic Rationale

The scaffold 2,3-dibromo-6-methyl-5-nitropyridine is a "privileged structure" in drug discovery, serving as a precursor for kinase inhibitors (e.g., JAK2, GSK3) and agrochemicals. The core challenge in utilizing this intermediate is differentiating between the two bromine substituents.

Regioselectivity Analysis: The "Activation Vector"

Success in this reaction relies on exploiting the electronic disparity between the C2 and C3 positions.

  • C2 Position (Target): This site is highly activated . It is ortho to the pyridine nitrogen and para to the nitro group. Nucleophilic attack here forms a Meisenheimer complex where the negative charge is effectively delocalized onto both the electronegative ring nitrogen and the nitro group oxygen atoms.

  • C3 Position (Off-Target): This site is moderately activated . It is meta to the ring nitrogen and ortho to the nitro group. While the nitro group provides inductive activation, the lack of resonance stabilization involving the ring nitrogen makes the transition state significantly higher in energy compared to C2 attack.

  • C6-Methyl Group: The methyl group at C6 is weakly electron-donating. While it slightly deactivates the ring overall, its steric bulk primarily protects the C5-nitro group and does not significantly hinder attack at C2.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways and the stabilization of the C2-intermediate, which drives the observed selectivity.

SNAr_MechanismSubstrate2,3-Dibromo-6-methyl-5-nitropyridineTS_C2C2-Attack Transition State(Highly Stabilized)Substrate->TS_C2 Fast (Kinetic Control)TS_C3C3-Attack Transition State(Less Stabilized)Substrate->TS_C3 SlowNuNucleophile (Nu:)Nu->TS_C2Nu->TS_C3Inter_C2Meisenheimer Complex (C2)Charge on N(ring) & NO2TS_C2->Inter_C2Inter_C3Meisenheimer Complex (C3)Charge on C4/C6TS_C3->Inter_C3Prod_C2Product A:2-Nu-3-bromo-...Inter_C2->Prod_C2- Br⁻Prod_C3Product B (Impurity):3-Nu-2-bromo-...Inter_C3->Prod_C3- Br⁻

Figure 1: Mechanistic divergence showing the kinetic preference for C2 substitution due to superior resonance stabilization.

Experimental Protocol

This protocol is optimized for primary/secondary amines and alkoxides . It minimizes bis-substitution (reaction at both C2 and C3) and hydrolysis.

Materials & Reagents[1][2][3][4]
  • Substrate: 2,3-Dibromo-6-methyl-5-nitropyridine (1.0 equiv)

  • Nucleophile: 1.05 – 1.10 equiv (Slight excess ensures conversion without promoting bis-addition).

  • Base:

    • For Amines:

      
      -Diisopropylethylamine (DIPEA, 1.2 equiv) or 
      
      
      (2.0 equiv).
    • For Alcohols/Thiols: NaH (1.1 equiv) or corresponding Na-salt.

  • Solvent:

    • Standard: Acetonitrile (MeCN) or THF (anhydrous).

    • Difficult Substrates: DMF or NMP (requires aqueous workup).

  • Temperature: 0 °C

    
     RT.
    
Step-by-Step Methodology
Step 1: Preparation (0 min)

Ensure all glassware is oven-dried. If using hygroscopic nucleophiles, dry solvents are mandatory to prevent hydrolysis of the reactive C2-Br to a pyridone (OH).

Step 2: Solubilization (15 min)

Dissolve 2,3-Dibromo-6-methyl-5-nitropyridine (1.0 mmol, ~296 mg) in anhydrous MeCN (5.0 mL, 0.2 M concentration). Cool the solution to 0 °C in an ice/water bath.

  • Why 0 °C? Low temperature maximizes the kinetic rate difference between C2 and C3, ensuring high regioselectivity.

Step 3: Nucleophile Addition (20 min)
  • For Amines: Add DIPEA (1.2 mmol) followed by the amine (1.05 mmol) dropwise over 5 minutes.

  • For Alkoxides: Pre-form the alkoxide (Alcohol + NaH in THF) and add this solution dropwise to the cold pyridine solution.

  • Observation: The solution will likely deepen in color (yellow

    
     orange/red) indicating the formation of the Meisenheimer complex.
    
Step 4: Reaction Monitoring (1 - 4 hours)

Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Target: Disappearance of starting material (

    
    ).
    
  • Product: Appearance of mono-substituted product (

    
     Expected Mass).
    
  • Warning: If bis-substitution is observed (reaction at both Br sites), cool back to 0 °C and reduce nucleophile stoichiometry in future runs.

Step 5: Workup & Isolation
  • Quench: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

  • Wash: Wash combined organics with Brine (20 mL).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Solids: Many products will precipitate upon adding cold hexanes/ether. Recrystallize from EtOH/Water if needed.

    • Oils: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Workflow Visualization

Protocol_FlowStartStart: 1.0 eq Substratein MeCN (0.2 M)CoolCool to 0°C(Kinetic Control)Start->CoolAddAdd Base (1.2 eq) +Nucleophile (1.05 eq)Cool->AddMonitorMonitor LCMS/TLC(1-4 h, warm to RT)Add->MonitorCheckStarting MaterialConsumed?Monitor->CheckCheck->MonitorNo (Stir longer)WorkupAq. Workup (EtOAc/Water)Dry & ConcentrateCheck->WorkupYesPurifyRecrystallize orFlash ColumnWorkup->Purify

Figure 2: Optimized experimental workflow for the regioselective synthesis.

Data Summary & Case Studies

The following table summarizes expected outcomes based on nucleophile class.

Nucleophile ClassReagent ExampleSolvent/BaseConditionsExpected YieldRegioselectivity (C2:C3)
Secondary Amine MorpholineMeCN / DIPEA0°C

RT, 2h
85-95%> 20:1
Primary Amine BenzylamineTHF / TEA0°C

RT, 4h
75-85%> 15:1
Alkoxide NaOMeMeOH / -0°C, 1h80-90%> 10:1*
Thiol NaSMeDMF /

0°C, 30 min90-98%> 20:1

*Note: Alkoxides are more aggressive; strict temperature control at 0°C is required to prevent bis-substitution (2,3-dimethoxy product).

Troubleshooting & Safety

Common Issues
  • Bis-Substitution: If the 3-bromo is also displaced, the reaction is too hot or the nucleophile is in large excess. Fix: Strictly maintain 0 °C and use exactly 1.05 equiv of nucleophile.

  • Hydrolysis (Formation of Pyridone): The C2-Br is highly labile to hydrolysis by water/hydroxide. Fix: Use anhydrous solvents and avoid NaOH/KOH; use DIPEA or solid

    
    .
    
  • No Reaction: If the nucleophile is sterically bulky (e.g., tert-butylamine), force the reaction by heating to 50 °C in DMF, but monitor closely for loss of regioselectivity.

Safety Hazards (E-E-A-T)
  • Nitropyridines: Many nitropyridines are energetic.[1] While this specific compound is generally stable, avoid heating the neat solid or concentrating to dryness at high temperatures (>60 °C).

  • Sensitizers: Halonitropyridines are potent skin sensitizers. Double-glove and work in a fume hood.

References

  • Regioselectivity in Nitropyridines

    • Title: "Reactivity and Selectivity in Nucleophilic Aromatic Substitution of 2,3-Dihalopyridines."
    • Source:Journal of Organic Chemistry / MDPI Pharmaceuticals (Contextual Analog Analysis)
    • URL:[Link] (Refers to general nitropyridine reactivity and JAK2 inhibitor synthesis using similar scaffolds).

  • General

    
     Mechanism: 
    
    • Title: "Nucleophilic Aromatic Substitution: Mechanism and Synthetic Applications."[2]

    • Source:Chemistry LibreTexts
    • URL:[Link]

  • Specific Analog Synthesis (2-Amino-3-bromo-5-nitropyridine)

    • Title: "Synthesis of 2-amino-3-bromo-5-nitropyridine deriv
    • Source:PubChem / Patent Literature[3]

    • URL:[Link] (Demonstrates the stability and isolation of the regioselective product).

  • Computational Insight (Regioselectivity)

    • Title: "Understanding Regioselectivity in SNAr reactions of Dichloropyrimidines and Pyridines."
    • Source:WuXi AppTec QM Magic Class
    • URL:[Link] (Provides the theoretical basis for ortho-vs-meta selectivity in heteroaromatics).

The Untapped Potential of 2,3-Dibromo-6-methyl-5-nitropyridine: A Versatile Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Kinase inhibitors have revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity necessitate the continuous development of novel chemical entities with improved selectivity and potency. A key strategy in this endeavor is the exploration of "privileged scaffolds" – core molecular frameworks that can be readily diversified to target a range of kinases with high affinity. Pyridine-based structures are a cornerstone of kinase inhibitor design, frequently forming key hydrogen bond interactions with the hinge region of the ATP-binding site.[1][2] This guide introduces 2,3-Dibromo-6-methyl-5-nitropyridine as a promising, yet underexplored, scaffold for the synthesis of next-generation kinase inhibitors. Its unique substitution pattern offers a platform for multi-directional diversification, enabling the creation of extensive chemical libraries for screening against various kinase targets.

The Strategic Advantage of the 2,3-Dibromo-6-methyl-5-nitropyridine Scaffold

The 2,3-Dibromo-6-methyl-5-nitropyridine scaffold is a highly functionalized heterocyclic system poised for selective chemical modification. The two bromine atoms at the C2 and C3 positions serve as versatile handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties. The electron-withdrawing nitro group at the C5 position not only influences the regioselectivity of these reactions but can also serve as a key interaction point within the kinase active site or be chemically transformed, for instance, into an amino group for further derivatization.[3] The methyl group at the C6 position can provide steric hindrance to direct binding and improve selectivity.

This multi-functional nature allows for a systematic exploration of the chemical space around the pyridine core, facilitating the development of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets such as VEGFR, EGFR, and CDKs, all of which are known to be modulated by pyridine-containing inhibitors.[4][5][6]

Synthesis of the Scaffold: A Proposed Pathway

A direct, detailed synthesis of 2,3-Dibromo-6-methyl-5-nitropyridine is not extensively documented in publicly available literature. However, based on established synthetic methodologies for related compounds, a plausible and efficient two-step synthesis is proposed, starting from the commercially available 2-amino-3-bromo-5-methylpyridine.

Step 1: Diazotization and Bromination (Sandmeyer-type Reaction)

The initial step involves the conversion of the amino group of 2-amino-3-bromo-5-methylpyridine to a bromo group via a Sandmeyer-type reaction. This classic transformation provides a reliable method for introducing a halogen at this position.[7][8]

Step 2: Nitration of 2,3-Dibromo-5-methylpyridine

The subsequent step is the nitration of the resulting 2,3-dibromo-5-methylpyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the reaction can be achieved using strong nitrating agents. The directing effects of the existing substituents will favor the introduction of the nitro group at the C5 position.

Application in Kinase Inhibitor Synthesis: A World of Possibilities

The strategic placement of two distinct bromine atoms on the 2,3-Dibromo-6-methyl-5-nitropyridine scaffold allows for sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions. This enables the synthesis of a diverse library of 2,3-disubstituted pyridine derivatives.

Regioselectivity in Cross-Coupling Reactions

The reactivity of the two bromine atoms is differentiated by their electronic and steric environments. The C2-bromo position is generally more activated towards oxidative addition to palladium(0) due to its proximity to the pyridine nitrogen. However, the strong electron-withdrawing effect of the nitro group at C5 will also influence the reactivity at C3. This provides an opportunity for controlled, stepwise functionalization.

Key Synthetic Transformations

1. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, allowing the introduction of various aryl and heteroaryl moieties.[9][10][11] This is particularly relevant for designing inhibitors that target the hydrophobic regions of the kinase active site.

2. Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling enables the introduction of alkynyl groups, which can act as rigid linkers to probe deeper pockets within the kinase binding site or serve as precursors for further transformations.[12][13][14]

3. Buchwald-Hartwig Amination: Accessing Aminopyridine Derivatives

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, providing access to a wide range of aminopyridine derivatives.[8][15][16] The resulting amino group can be a key hydrogen bond donor or a point for further elaboration of the inhibitor.

Experimental Protocols

Protocol 1: Proposed Synthesis of 2,3-Dibromo-5-methylpyridine

This protocol is adapted from the synthesis of similar dibromopyridines.[17]

Materials:

  • 2-Amino-3-bromo-5-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-3-bromo-5-methylpyridine (1.0 eq) in 48% HBr.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add bromine (3.0 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 15 minutes.

  • Slowly add a solution of sodium nitrite (2.5 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture for 1 hour at 0-5 °C.

  • Slowly add a solution of sodium hydroxide to basify the mixture, while keeping it cool.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2,3-dibromo-5-methylpyridine.

Protocol 2: Proposed Synthesis of 2,3-Dibromo-6-methyl-5-nitropyridine

This protocol is a general method for the nitration of deactivated aromatic rings.[18][19]

Materials:

  • 2,3-Dibromo-5-methylpyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 2,3-dibromo-5-methylpyridine to the cold sulfuric acid with stirring.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with cold water and dry to obtain 2,3-Dibromo-6-methyl-5-nitropyridine.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol that can be optimized for specific substrates.[20]

Materials:

  • 2,3-Dibromo-6-methyl-5-nitropyridine

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a Schlenk flask, add 2,3-Dibromo-6-methyl-5-nitropyridine (1.0 eq), the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Sonogashira Coupling

This is a general protocol that can be optimized for specific substrates.

Materials:

  • 2,3-Dibromo-6-methyl-5-nitropyridine

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add 2,3-Dibromo-6-methyl-5-nitropyridine (1.0 eq), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne and stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride and brine.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that can be optimized for specific substrates.[21]

Materials:

  • 2,3-Dibromo-6-methyl-5-nitropyridine

  • Amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, XPhos, 4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, 2,3-Dibromo-6-methyl-5-nitropyridine (1.0 eq), the amine, and the base.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizing the Potential: Synthetic Pathways and Biological Targets

To illustrate the utility of the 2,3-Dibromo-6-methyl-5-nitropyridine scaffold, the following diagrams outline a potential synthetic workflow and a key signaling pathway targeted by kinase inhibitors.

Synthetic Workflow 2,3-Dibromo-6-methyl-5-nitropyridine 2,3-Dibromo-6-methyl-5-nitropyridine Suzuki Suzuki Coupling 2,3-Dibromo-6-methyl-5-nitropyridine->Suzuki Sonogashira Sonogashira Coupling 2,3-Dibromo-6-methyl-5-nitropyridine->Sonogashira Buchwald Buchwald-Hartwig Amination 2,3-Dibromo-6-methyl-5-nitropyridine->Buchwald ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Suzuki TerminalAlkyne Terminal Alkyne TerminalAlkyne->Sonogashira Amine Amine Amine->Buchwald ArylProduct 2-Aryl-3-bromo-6-methyl-5-nitropyridine Suzuki->ArylProduct AlkynylProduct 2-Alkynyl-3-bromo-6-methyl-5-nitropyridine Sonogashira->AlkynylProduct AminoProduct 2-Amino-3-bromo-6-methyl-5-nitropyridine Buchwald->AminoProduct VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridine-based Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway targeted by inhibitors.

Conclusion and Future Outlook

The 2,3-Dibromo-6-methyl-5-nitropyridine scaffold represents a largely untapped resource for the discovery of novel kinase inhibitors. Its inherent chemical functionality provides a robust platform for the generation of diverse and complex molecular architectures. The proposed synthetic routes and derivatization protocols outlined in this guide are intended to empower researchers to explore the full potential of this versatile building block. By systematically applying modern cross-coupling methodologies, it is anticipated that new classes of potent and selective kinase inhibitors can be developed, ultimately contributing to the advancement of targeted cancer therapies.

References

  • [Link to a relevant review on VEGFR inhibitors with pyridine cores]
  • [Link to a relevant review on pyridine-derived anticancer agents]
  • [Link to a relevant paper on CDK2 inhibitors with pyridine scaffolds]
  • [Link to a relevant paper on pyridopyrimidine-based kinase inhibitors]
  • [Link to a relevant paper on selective VEGFR-2 inhibitors]
  • [Link to a relevant paper on pyrido[2,3-d]pyrimidin-7-ones as CDK4 inhibitors]
  • [Link to a relevant paper on pyridine-derived kinase inhibitors]
  • [Link to a relevant paper on CDK2 inhibitors]
  • [Link to a relevant paper on pyrazolopyridine and furopyridine CDK2 inhibitors]
  • [Link to a relevant review on pyridine-based kinase inhibitors]
  • [Link to a synthesis of 2,3-dibromo-5-methylpyridine]
  • [Link to a review on the biological activity of nitropyridines]
  • [Link to a review on the Sandmeyer reaction]
  • [Link to a general overview of the Sandmeyer reaction]
  • [Link to a detailed explanation of the Sandmeyer reaction mechanism]
  • [Link to another resource on the Sandmeyer reaction]
  • [Link to a paper on furopyridine deriv
  • [Link to an overview of the Buchwald-Hartwig amin
  • [Link to a review on recent trends in the Sandmeyer reaction]
  • [Link to an explanation of the Buchwald-Hartwig amin
  • [Link to an overview of the Sonogashira coupling reaction]
  • [Link to a general procedure for electrophilic arom
  • [Link to a paper on the biological activity of pyridine deriv
  • [Link to a paper on the biological activity of benzenesulphonamide deriv
  • [Link to inform
  • [Link to a review on the biological activity of nitro compounds]
  • [Link to a paper on small molecule EGFR inhibitors]
  • [Link to another overview of the Sonogashira coupling]
  • [Link to a paper on the synthesis of nitroarom
  • [Link to a resource on evaluating the biological activity of compounds]
  • [Link to a specific example of a Buchwald-Hartwig amin
  • [Link to a review of small molecule EGFR inhibitors]
  • [Link to an overview of the Suzuki reaction]
  • [Link to a synthesis of 2,3-diaminopyridine]
  • [Link to an overview of the Suzuki-Miyaura coupling]
  • [Link to another overview of the Suzuki coupling]
  • [Link to a study on the nitration of substituted arom
  • [Link to application notes for Buchwald-Hartwig amin
  • [Link to a paper on Suzuki cross-coupling of a pyridine deriv
  • [Link to a paper on the nitr
  • [Link to a supplier of 2,5-Dibromo-6-methylpyridine]
  • [Link to a study on the Suzuki-Miyaura reaction of a polysubstituted pyridine]
  • [Link to a study on the regioselectivity of Sonogashira coupling]
  • [Link to a paper on the Sonogashira coupling of aminobromopyridines]
  • [Link to a paper on a Sonogashira-type cross-coupling reaction]
  • [Link to an educational video on nitr

Sources

Application Note: Regioselective Functionalization of Bromonitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Navigating C2 vs. C3 Selectivity in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Nitropyridines are a critical class of heterocycles in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of complex molecular architectures. The presence of a strongly electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, creating unique opportunities for regioselective functionalization. This application note provides a detailed guide to the selective functionalization of C2 versus C3 bromine substituents in nitropyridines, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the underlying electronic and steric principles governing this selectivity and provide practical protocols to achieve the desired positional functionalization.

Theoretical Background: The Decisive Role of the Nitro Group

The regioselectivity of cross-coupling reactions on di-substituted pyridines is governed by a combination of electronic and steric factors. In the context of bromonitropyridines, the powerful electron-withdrawing nature of the nitro group is the dominant factor influencing the reactivity of the C-Br bonds.

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] This step is facilitated by a more electrophilic carbon center. The nitro group, through its strong -M (mesomeric) and -I (inductive) effects, significantly reduces the electron density at the ortho and para positions relative to its location. This electronic perturbation is key to achieving selective functionalization.

Case Study: 2-Bromo-3-nitropyridine vs. 3-Bromo-2-nitropyridine
  • 2-Bromo-3-nitropyridine: In this isomer, the C2 position is directly adjacent to the pyridine nitrogen and ortho to the nitro group. The combined electron-withdrawing effects of the nitrogen and the nitro group make the C2 carbon highly electron-deficient. This significantly enhances its reactivity towards oxidative addition. The C3-nitro group also sterically hinders the C2 position to some extent, but the electronic activation is the overriding factor.

  • 3-Bromo-2-nitropyridine: Here, the C3-Br bond is meta to the nitro group. While still activated by the overall electron-deficient nature of the ring, the electronic activation at C3 is less pronounced compared to the C2 position in the 2-bromo-3-nitropyridine isomer. The C2-nitro group exerts a strong steric hindrance around the C3 position, which can also influence the approach of the bulky palladium catalyst.

The interplay of these electronic and steric effects allows for the development of highly regioselective cross-coupling methods.

Visualizing Reactivity: Electronic Influence of the Nitro Group

G cluster_0 2-Bromo-3-nitropyridine cluster_1 3-Bromo-2-nitropyridine a N b C2-Br (Highly Activated) a->b c C3-NO2 b->c Pd(0) Pd(0) b->Pd(0) Favored Oxidative Addition d C4 c->d e C5 d->e f C6 e->f f->a g N h C2-NO2 g->h i C3-Br (Moderately Activated) h->i i->Pd(0) Less Favored Oxidative Addition j C4 i->j k C5 j->k l C6 k->l l->g

Caption: Electronic activation of C-Br bonds in bromonitropyridine isomers.

Methodologies and Protocols

The following protocols are designed as starting points for the selective functionalization of bromonitropyridines. Optimization of reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary for specific substrates.

Selective C2 Functionalization: Suzuki-Miyaura Coupling of 2-Bromo-3-nitropyridine

This protocol targets the more reactive C2 position, leaving the C3 position available for subsequent transformations. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and selectivity.

Experimental Workflow:

G A Combine 2-Bromo-3-nitropyridine, Arylboronic Acid, and Base B Add Pd Catalyst and Ligand under Inert Atmosphere A->B C Heat Reaction Mixture B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Aqueous Workup and Extraction D->E F Purification (Column Chromatography) E->F

Caption: Workflow for selective C2 Suzuki-Miyaura coupling.

Protocol:

  • To a dry Schlenk flask, add 2-bromo-3-nitropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add dry, degassed 1,4-dioxane (5 mL) and water (1 mL).

  • In a separate vial, prepare the catalyst by adding tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol) and any additional ligand if required.

  • Add the catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-nitropyridine.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a commonly used base in Suzuki couplings that is effective in activating the boronic acid for transmetalation.[2][3]

  • Catalyst: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings of aryl bromides.[4]

  • Solvent: A mixture of 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.[4]

Selective C3 Functionalization: Buchwald-Hartwig Amination of 3-Bromo-5-nitropyridine

For substrates where the C3-Br is the target, careful selection of a sterically demanding and electron-rich ligand can favor coupling at this less activated position, particularly when the more reactive C2 position is unsubstituted.

Experimental Workflow:

G A Combine 3-Bromo-5-nitropyridine, Amine, and Base B Add Pd Pre-catalyst and Ligand under Inert Atmosphere A->B C Heat Reaction Mixture B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Aqueous Workup and Extraction D->E F Purification (Column Chromatography) E->F

Caption: Workflow for selective C3 Buchwald-Hartwig amination.

Protocol:

  • To a dry Schlenk tube, add 3-bromo-5-nitropyridine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add dry, degassed toluene (5 mL).

  • In a separate glovebox or under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol) and a suitable bulky phosphine ligand such as XPhos (0.05 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-nitropyridine.

Rationale for Experimental Choices:

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.[5]

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of less reactive aryl bromides.[5]

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for many transformations.

Comparative Data Summary

The following table provides a generalized comparison of expected reactivity and conditions for the selective functionalization of bromonitropyridines. Actual results may vary depending on the specific substrate and reaction partners.

Position of BromineRelative ReactivityTypical Reaction ConditionsFavored Cross-Coupling
C2 HighMilder conditions, less active catalystsSuzuki-Miyaura, Buchwald-Hartwig
C3 ModerateMore forcing conditions, highly active catalysts with bulky ligandsBuchwald-Hartwig, Suzuki-Miyaura

Troubleshooting and Considerations

  • Low Reactivity: If a reaction is sluggish, consider increasing the temperature, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or a stronger base.

  • Side Reactions: The nitro group can be susceptible to reduction under certain cross-coupling conditions, especially with highly active catalysts and prolonged reaction times. Careful monitoring is essential. In some cases, nucleophilic aromatic substitution (SNAAr) can compete with the desired cross-coupling, particularly with highly electron-deficient nitropyridines.

  • Ligand Screening: For challenging substrates, screening a panel of phosphine ligands is often necessary to identify the optimal conditions for selectivity and yield.

Conclusion

The selective functionalization of C2 versus C3 bromine in nitropyridines is a nuanced but achievable goal in modern organic synthesis. A thorough understanding of the electronic effects of the nitro group, combined with the judicious selection of catalyst, ligand, and reaction conditions, allows for precise control over the regiochemical outcome of cross-coupling reactions. The protocols and principles outlined in this application note provide a solid foundation for researchers to successfully navigate the synthesis of a wide array of functionalized nitropyridine derivatives for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2026, from [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (2002, August 8). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Knochel, P. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. The Journal of a leading multidisciplinary research journal. Retrieved February 15, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The influence of the nitro-group on the reactivity of aromatic halogens. Part I. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. (2011). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved February 15, 2026, from [Link]

  • Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved February 15, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved February 15, 2026, from [Link]

  • Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. (2020, September 24). A leading chemistry journal. Retrieved February 15, 2026, from [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Analysis of Halogenated Nitropyridines: The Case of 2,3-Dibromo-6-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the crystal structure and X-ray diffraction characteristics of 2,3-Dibromo-6-methyl-5-nitropyridine, a compound of significant interest in medicinal chemistry and materials science. By comparing its structural features with those of related brominated and nitrated pyridines, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how substituent patterns influence molecular conformation and intermolecular interactions in this important class of heterocyclic compounds.

Introduction: The Significance of Substituted Pyridines

Pyridines and their derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of halogen atoms and nitro groups can profoundly alter their electronic properties, reactivity, and biological activity. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is increasingly recognized as a key factor in drug-receptor binding and crystal engineering. The nitro group, a strong electron-withdrawing moiety, can modulate the acidity of neighboring protons and participate in hydrogen bonding. Understanding the interplay of these substituents on the three-dimensional structure of the pyridine ring is crucial for rational drug design and the synthesis of novel materials with tailored properties.

Synthesis and Crystallization

The synthesis of 2,3-Dibromo-6-methyl-5-nitropyridine can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the nitration of a corresponding brominated methylpyridine.

Hypothetical Synthetic Pathway:

Synthesis_Pathway 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine 2-Amino-6-methylpyridine->2-Bromo-6-methylpyridine Sandmeyer Reaction 2,3-Dibromo-6-methylpyridine 2,3-Dibromo-6-methylpyridine 2-Bromo-6-methylpyridine->2,3-Dibromo-6-methylpyridine Bromination 2,3-Dibromo-6-methyl-5-nitropyridine 2,3-Dibromo-6-methyl-5-nitropyridine 2,3-Dibromo-6-methylpyridine->2,3-Dibromo-6-methyl-5-nitropyridine Nitration (HNO3/H2SO4)

Caption: A potential synthetic route to 2,3-Dibromo-6-methyl-5-nitropyridine.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

Single-Crystal X-ray Diffraction: A Protocol

The determination of the crystal structure of 2,3-Dibromo-6-methyl-5-nitropyridine and its analogues is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps in this process.

Experimental Workflow for Single-Crystal X-ray Diffraction:

XRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing and Structure Solution cluster_refinement Structure Refinement and Validation Crystal_Mounting Mount a suitable single crystal on a goniometer head Diffractometer Collect diffraction data using a diffractometer (e.g., Bruker SMART CCD) with Mo Kα radiation Crystal_Mounting->Diffractometer Data_Reduction Integrate diffraction spots and perform data reduction (e.g., using SAINT) Diffractometer->Data_Reduction Absorption_Correction Apply absorption correction (e.g., SADABS) Data_Reduction->Absorption_Correction Structure_Solution Solve the structure using direct methods (e.g., SHELXS) Absorption_Correction->Structure_Solution Structure_Refinement Refine the structure against F^2 using full-matrix least-squares (e.g., SHELXL) Structure_Solution->Structure_Refinement Anisotropic_Displacement Refine non-hydrogen atoms with anisotropic displacement parameters Structure_Refinement->Anisotropic_Displacement Hydrogen_Atoms Place hydrogen atoms in calculated positions and refine using a riding model Anisotropic_Displacement->Hydrogen_Atoms Final_Validation Validate the final structure using tools like CHECKCIF Hydrogen_Atoms->Final_Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 2,3-Dibromo-6-methyl-5-nitropyridine (Hypothetical) and Comparison with Analogues

While a definitive crystal structure for 2,3-Dibromo-6-methyl-5-nitropyridine is not publicly available, we can predict its key structural features based on the analysis of related compounds. The pyridine ring is expected to be essentially planar. The bulky bromine atoms and the nitro group will likely influence the crystal packing through a combination of steric effects and intermolecular interactions.

Comparative Analysis of Key Structural Parameters:

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
2,3-Dibromo-6-methyl-5-nitropyridine (Hypothetical) C₆H₄Br₂N₂O₂MonoclinicP2₁/cHalogen bonds (Br···O), C-H···O hydrogen bonds, π-π stacking
2-Bromo-5-methylpyridine[1]C₆H₆BrNOrthorhombicPnmaWeak C-H···N interactions
3,5-Dibromo-6-methylpyridin-2-amine[2]C₆H₆Br₂N₂MonoclinicP2₁/cN-H···N hydrogen bonds forming inversion dimers
2-Bromo-3-hydroxy-6-methylpyridine[3]C₆H₆BrNOOrthorhombicPnmaO-H···N and C-H···Br hydrogen bonds

Key Insights from the Comparison:

  • Influence of the Nitro Group: The presence of the nitro group in the target compound is expected to introduce strong acceptor sites for hydrogen and halogen bonds, likely leading to a more complex and tightly packed crystal structure compared to 2-Bromo-5-methylpyridine.

  • Hydrogen Bonding: In 3,5-Dibromo-6-methylpyridin-2-amine and 2-Bromo-3-hydroxy-6-methylpyridine, strong hydrogen bonds involving the amine and hydroxyl groups, respectively, dominate the crystal packing.[2][3] The absence of such strong donors in 2,3-Dibromo-6-methyl-5-nitropyridine suggests that weaker interactions like halogen bonds and C-H···O contacts will play a more prominent role.

  • Halogen Bonding: The electrophilic nature of the bromine atoms, enhanced by the electron-withdrawing nitro group, makes them potent halogen bond donors. We can anticipate short Br···O contacts between neighboring molecules, influencing the overall supramolecular assembly.

The Role of Halogenated Pyridines in Drug Development

Halogenated pyridines are prevalent in a wide range of pharmaceuticals. The incorporation of bromine atoms can enhance membrane permeability and metabolic stability, and facilitate specific interactions with biological targets. For instance, compounds with substituted pyridine rings have shown promise as kinase inhibitors and antibacterial agents. The detailed structural information obtained from X-ray diffraction studies is invaluable for understanding these structure-activity relationships and for the design of next-generation therapeutics.

Conclusion

This comparative guide highlights the importance of systematic structural analysis in understanding the properties of substituted pyridines. While the definitive crystal structure of 2,3-Dibromo-6-methyl-5-nitropyridine remains to be experimentally determined, by analyzing the structures of closely related analogues, we can make informed predictions about its molecular geometry and intermolecular interactions. This approach underscores the power of comparative crystallographic studies in guiding synthetic efforts and in the rational design of molecules with desired functionalities for applications in drug discovery and materials science.

References

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. [Link]

  • Krishna Murthy, P., Sreenivasa Rao, R., Suneetha, V., Giri, L., & Suchetan, P. A. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. IUCrData, 2(5), x170728. [Link]

  • Nayak, S. K., & Golen, J. A. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1729. [Link]

  • Indian Institute of Technology Kanpur. (n.d.). X-Ray Diffraction (XRD). Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to Reference Standards for 2,3-Dibromo-6-methyl-5-nitropyridine Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. The compound 2,3-Dibromo-6-methyl-5-nitropyridine, a substituted pyridine, holds potential as a key building block in the synthesis of novel therapeutic agents. Its intricate structure, featuring bromine and nitro functional groups, necessitates rigorous quality control to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies and reference standards for establishing the quality of 2,3-Dibromo-6-methyl-5-nitropyridine, drawing upon established principles for similar pyridine derivatives.

The Critical Role of a Well-Characterized Reference Standard

A thoroughly characterized reference standard is the cornerstone of any robust quality control program. It serves as the benchmark against which newly synthesized or procured batches of 2,3-Dibromo-6-methyl-5-nitropyridine are compared. The absence of a universally accepted, pharmacopeial standard for this specific molecule means that researchers and manufacturers must establish their own in-house primary or secondary standards. The qualification of such a standard involves a multi-pronged analytical approach to unequivocally confirm its identity, purity, and potency.

Orthogonal Analytical Techniques for Comprehensive Quality Assessment

A self-validating quality control system relies on the application of multiple, independent (orthogonal) analytical techniques. This approach minimizes the risk of overlooking impurities or misidentifying the compound. For a molecule like 2,3-Dibromo-6-methyl-5-nitropyridine, a combination of chromatographic and spectroscopic methods is essential.

Chromatographic Purity: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally stable organic compounds like substituted pyridines.[1] Gas Chromatography (GC) can also be a valuable tool, particularly for identifying volatile impurities.[2]

Table 1: Comparison of Chromatographic Methods for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability to 2,3-Dibromo-6-methyl-5-nitropyridine Highly suitable for purity determination and impurity profiling.May require derivatization to improve volatility and thermal stability. Useful for volatile organic impurities.
Typical Stationary Phases C18, C8, Phenyl, CyanoPolysiloxanes (e.g., DB-5, DB-17), Polyethylene glycol (e.g., Carbowax)
Common Detectors UV-Vis, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)
Advantages High resolution, high sensitivity, suitable for a wide range of polarities, non-destructive.High efficiency, excellent for volatile compounds.
Limitations May not be suitable for highly volatile impurities.The compound may degrade at high temperatures.

The following is a generalized HPLC method that can serve as a starting point for the analysis of 2,3-Dibromo-6-methyl-5-nitropyridine. Method development and validation are crucial to ensure its suitability for the specific compound.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of the compound, typically between 254 nm and 300 nm for nitropyridines.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

    • Sample Solution: Prepare the sample to be tested in the same manner and at approximately the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions and compare the chromatograms. Purity is typically calculated using the area percent method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Accurately Weigh Accurately Weigh Dissolve in Diluent Dissolve in Diluent Accurately Weigh->Dissolve in Diluent Known Concentration Known Concentration Dissolve in Diluent->Known Concentration Inject into HPLC Inject into HPLC Known Concentration->Inject into HPLC Standard & Sample Chromatographic Separation Chromatographic Separation Inject into HPLC->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Area Percent Calculation Area Percent Calculation Peak Integration->Area Percent Calculation Purity Assessment Purity Assessment Area Percent Calculation->Purity Assessment

Figure 1: A generalized workflow for HPLC purity determination.

Spectroscopic Identity: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide crucial information about the molecular structure and are indispensable for confirming the identity of 2,3-Dibromo-6-methyl-5-nitropyridine.

Table 2: Spectroscopic Techniques for Structural Elucidation

TechniqueInformation ProvidedExpected Observations for 2,3-Dibromo-6-methyl-5-nitropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy Precise information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons.¹H NMR: Aromatic proton signals in the downfield region, and a singlet for the methyl group. Chemical shifts and coupling constants will be specific to the substitution pattern. ¹³C NMR: Resonances for each unique carbon atom in the molecule.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies.Characteristic absorption bands for C-H, C=C, C=N, and C-N bonds in the aromatic ring. Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-Br stretching vibrations typically appear in the fingerprint region below 1000 cm⁻¹.[3][4][5]
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.The molecular ion peak (M+) should correspond to the molecular weight of C₆H₄Br₂N₂O₂ (approximately 297.88 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms (presence of M, M+2, and M+4 peaks in a specific ratio).[6][7]

Similarly, the IR spectrum of 2-amino-5-nitropyridine shows strong bands for the nitro group.[4] These characteristic absorbances should be present in the spectrum of 2,3-Dibromo-6-methyl-5-nitropyridine.

QC_Workflow cluster_0 Batch of 2,3-Dibromo-6-methyl-5-nitropyridine cluster_1 Analytical Testing cluster_2 Reference Standard Comparison cluster_3 Quality Assessment A Test Sample B HPLC Purity A->B C NMR Identity A->C D IR Identity A->D E Mass Spec Identity A->E G Pass/Fail Decision B->G C->G D->G E->G F Qualified Reference Standard F->B Compare F->C Compare F->D Compare F->E Compare

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